molecular formula C9H15Cl2NO3 B8561777 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide CAS No. 88498-19-5

2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide

Cat. No. B8561777
CAS RN: 88498-19-5
M. Wt: 256.12 g/mol
InChI Key: SXEBYDPDAWIBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide is a useful research compound. Its molecular formula is C9H15Cl2NO3 and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88498-19-5

Product Name

2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide

Molecular Formula

C9H15Cl2NO3

Molecular Weight

256.12 g/mol

IUPAC Name

2,2-dichloro-N-(2-methoxyethoxymethyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C9H15Cl2NO3/c1-3-4-12(9(13)8(10)11)7-15-6-5-14-2/h3,8H,1,4-7H2,2H3

InChI Key

SXEBYDPDAWIBRV-UHFFFAOYSA-N

Canonical SMILES

COCCOCN(CC=C)C(=O)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-allyl-N-chloromethyldichloroacetamide (21.7 g., 0.1 mole) and 2-methoxyethanol (8.4 g., 8.7 ml., 0.11 mole) in dry chloroform (50 ml.) is placed in a round-bottomed, four-necked flask of 250 ml., equipped with a calcium chloride tube, reflux condenser, mechanical stirrer, dropping funnel and thermometer. Triethylamine (10.1 g., 13.9 ml., 0.1 mole) is added under stirring and external cooling in such a rate that the temperature does not exceed 35° C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The mixture is washed with water (2×70 ml) for removing the triethylamine hydrochloride formed, the chloroform solution is dried over anhydrous sodium sulfate and, after distillation of the chloroform, the product is dried under reduced pressure to give 23.6 g. (92%) of a pale yellow oil which is the named compound of 95% purity according to an analysis by gas chromatography; nD25 =1.4801. This product is directly useful for practical purposes.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
13.9 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pale yellow oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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